3-(Chloromethyl)-3-(prop-2-en-1-yl)oxolane
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Overview
Description
3-(Chloromethyl)-3-(prop-2-en-1-yl)oxolane is an organic compound that belongs to the class of oxolanes. Oxolanes are five-membered cyclic ethers containing one oxygen atom. This compound features a chloromethyl group and a prop-2-en-1-yl group attached to the oxolane ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-3-(prop-2-en-1-yl)oxolane can be achieved through various methods. One common approach involves the reaction of 3-(prop-2-en-1-yl)oxolane with a chlorinating agent such as thionyl chloride or phosphorus trichloride under controlled conditions. The reaction typically requires an inert atmosphere and a suitable solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-3-(prop-2-en-1-yl)oxolane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The prop-2-en-1-yl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction Reactions: The compound can be reduced to form saturated derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of saturated oxolane derivatives.
Scientific Research Applications
3-(Chloromethyl)-3-(prop-2-en-1-yl)oxolane has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the modification of biomolecules for studying biological pathways.
Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-3-(prop-2-en-1-yl)oxolane depends on its specific application. In chemical reactions, the chloromethyl group acts as an electrophile, facilitating nucleophilic substitution. The prop-2-en-1-yl group can participate in various addition and oxidation reactions, influencing the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
3-(Bromomethyl)-3-(prop-2-en-1-yl)oxolane: Similar structure with a bromomethyl group instead of a chloromethyl group.
3-(Chloromethyl)-3-(but-2-en-1-yl)oxolane: Similar structure with a but-2-en-1-yl group instead of a prop-2-en-1-yl group.
3-(Chloromethyl)-3-(prop-2-en-1-yl)tetrahydrofuran: Similar structure but with a tetrahydrofuran ring instead of an oxolane ring.
Uniqueness
3-(Chloromethyl)-3-(prop-2-en-1-yl)oxolane is unique due to the combination of its functional groups and the oxolane ring, which imparts specific reactivity and properties. This uniqueness makes it a valuable intermediate in organic synthesis and various research applications.
Properties
Molecular Formula |
C8H13ClO |
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Molecular Weight |
160.64 g/mol |
IUPAC Name |
3-(chloromethyl)-3-prop-2-enyloxolane |
InChI |
InChI=1S/C8H13ClO/c1-2-3-8(6-9)4-5-10-7-8/h2H,1,3-7H2 |
InChI Key |
AKIMNORCLWBKFJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1(CCOC1)CCl |
Origin of Product |
United States |
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